molecular formula C20H20N2O3 B2767470 Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate CAS No. 906162-38-7

Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate

Cat. No.: B2767470
CAS No.: 906162-38-7
M. Wt: 336.391
InChI Key: JDIZIORFSOLESZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate is a synthetic organic compound belonging to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core, followed by functionalization to introduce the amino and benzoyl groups.

  • Formation of Indolizine Core: : The indolizine core can be synthesized via a cyclization reaction involving a suitable precursor such as a pyrrole derivative. This step often requires a catalyst and specific reaction conditions, such as heating under reflux in the presence of a base.

  • Functionalization: : The introduction of the 3,4-dimethylbenzoyl group can be achieved through Friedel-Crafts acylation, using 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride. The amino group is typically introduced via nucleophilic substitution or amination reactions.

  • Esterification: : The final step involves esterification to form the ethyl ester group, which can be accomplished using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base or catalyst are employed.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various acylated or alkylated products.

Scientific Research Applications

Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate can be compared with other indolizine derivatives:

    Ethyl 2-amino-3-benzoylindolizine-1-carboxylate: Lacks the dimethyl groups, which may affect its biological activity and chemical reactivity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, potentially altering its solubility and reactivity.

    2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-25-20(24)16-15-7-5-6-10-22(15)18(17(16)21)19(23)14-9-8-12(2)13(3)11-14/h5-11H,4,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIZIORFSOLESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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